
5-bromo-N-ethyl-N-phenyl-2-thiophenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-ethyl-N-phenyl-2-thiophenesulfonamide, also known as BPTES, is a small molecule inhibitor of glutaminase, which is an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has been found to have potential therapeutic applications in cancer treatment, as well as in the treatment of other diseases that involve abnormal glutamine metabolism.
Mechanism of Action
5-bromo-N-ethyl-N-phenyl-2-thiophenesulfonamide inhibits glutaminase by binding to the active site of the enzyme and preventing the conversion of glutamine to glutamate. This leads to a decrease in the levels of glutamate, which is an important neurotransmitter in the brain, as well as a decrease in the levels of other metabolites that are produced from glutamine.
Biochemical and Physiological Effects:
In addition to its effects on glutamine metabolism, 5-bromo-N-ethyl-N-phenyl-2-thiophenesulfonamide has also been found to have other biochemical and physiological effects. 5-bromo-N-ethyl-N-phenyl-2-thiophenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis. 5-bromo-N-ethyl-N-phenyl-2-thiophenesulfonamide has also been found to have anti-inflammatory effects, and has been shown to reduce the production of pro-inflammatory cytokines in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-N-ethyl-N-phenyl-2-thiophenesulfonamide in lab experiments is its specificity for glutaminase. Unlike other inhibitors of glutamine metabolism, 5-bromo-N-ethyl-N-phenyl-2-thiophenesulfonamide does not affect other enzymes involved in this pathway, which can lead to off-target effects. However, one limitation of using 5-bromo-N-ethyl-N-phenyl-2-thiophenesulfonamide is its relatively low potency compared to other glutaminase inhibitors. This can make it difficult to achieve complete inhibition of the enzyme in certain experimental settings.
Future Directions
There are several future directions for research on 5-bromo-N-ethyl-N-phenyl-2-thiophenesulfonamide and its potential therapeutic applications. One area of research is the development of more potent and selective inhibitors of glutaminase. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to glutaminase inhibition. Additionally, there is interest in exploring the use of 5-bromo-N-ethyl-N-phenyl-2-thiophenesulfonamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its anti-tumor effects. Finally, there is a need for further research to understand the long-term effects of glutaminase inhibition on normal cellular functions and to identify any potential toxicities associated with this approach.
Synthesis Methods
5-bromo-N-ethyl-N-phenyl-2-thiophenesulfonamide can be synthesized using a variety of methods, including the reaction of 5-bromo-2-thiophenesulfonyl chloride with N-ethyl-N-phenylglycine in the presence of a base such as triethylamine. Other methods include the reaction of 5-bromo-2-thiophenesulfonyl chloride with N-ethyl-N-phenylalanine methyl ester in the presence of a base, or the reaction of 5-bromo-2-thiophenesulfonyl chloride with N-ethyl-N-phenylalanine in the presence of a base and a coupling agent such as N,N'-dicyclohexylcarbodiimide.
Scientific Research Applications
5-bromo-N-ethyl-N-phenyl-2-thiophenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. Glutaminase is overexpressed in many types of cancer, and inhibition of this enzyme has been shown to have anti-tumor effects. 5-bromo-N-ethyl-N-phenyl-2-thiophenesulfonamide has been found to be effective in inhibiting the growth of a variety of cancer cell lines, including breast cancer, prostate cancer, and glioblastoma. In addition to its anti-tumor effects, 5-bromo-N-ethyl-N-phenyl-2-thiophenesulfonamide has also been shown to have potential therapeutic applications in the treatment of other diseases that involve abnormal glutamine metabolism, such as neurodegenerative diseases.
properties
IUPAC Name |
5-bromo-N-ethyl-N-phenylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2S2/c1-2-14(10-6-4-3-5-7-10)18(15,16)12-9-8-11(13)17-12/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGQFPMHFWETNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-ethyl-N-phenylthiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

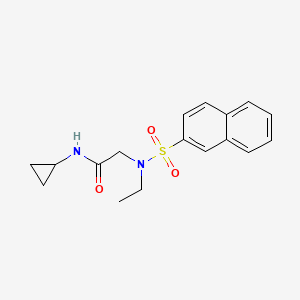
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5851945.png)
amino]ethanol](/img/structure/B5851951.png)

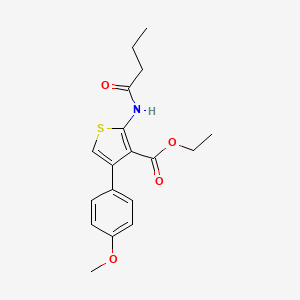
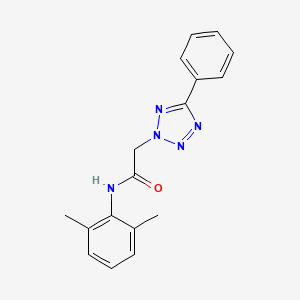
![isobutyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5851989.png)
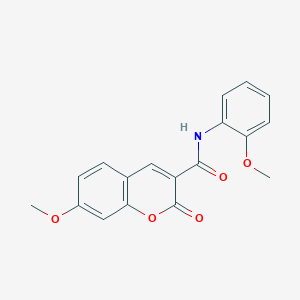
![2-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5852014.png)
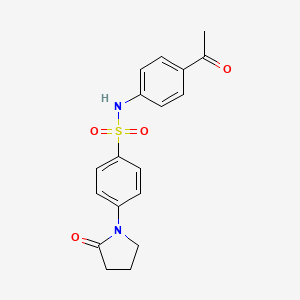
![N'-[(2,4-dimethylphenoxy)acetyl]-4-methoxybenzohydrazide](/img/structure/B5852031.png)
![2-(4-chlorophenyl)-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5852036.png)
![4-({[4-(1-cyanocyclopentyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5852054.png)
![ethyl 4-[(2,5-dimethylbenzoyl)amino]benzoate](/img/structure/B5852060.png)